4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

This compound combines a saturated octahydro-1H-isoindole core with a 2-methylpyrimidine moiety via a methylene linker. Its computed XLogP3-AA of 2.2 and TPSA of 37.8 Ų predict CNS penetration, offering a lead-like advantage over more lipophilic analogs (e.g., 2-(4,6-dimethylpyrimidin-2-yl) isomer, est. XLogP3-AA ~2.7) by improving free brain fraction and reducing non-specific binding. The 4-linked pyrimidine provides a distinct hydrogen-bond vector for regioisomeric SAR studies. Ideal for neuroscience GPCR, ion channel, or epigenetic target campaigns. Procure as a starting material for chiral resolution to isolate individual stereoisomers for differential pharmacology profiling.

Molecular Formula C14H21N3
Molecular Weight 231.34 g/mol
Cat. No. B8143465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole
Molecular FormulaC14H21N3
Molecular Weight231.34 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)CC2CCCC3C2CNC3
InChIInChI=1S/C14H21N3/c1-10-16-6-5-13(17-10)7-11-3-2-4-12-8-15-9-14(11)12/h5-6,11-12,14-15H,2-4,7-9H2,1H3/t11-,12-,14-/m1/s1
InChIKeyBIVAKOCSMKQQMP-YRGRVCCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole – Physicochemical Identity & Procurement Specification Baseline


4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole (CAS 1361111-40-1) is a synthetic heterocyclic small molecule (C₁₄H₂₁N₃, MW 231.34 g/mol) that combines a saturated octahydro-1H-isoindole bicycle with a 2-methylpyrimidine moiety via a methylene linker [1]. Its computed XLogP3-AA of 2.2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and topological polar surface area of 37.8 Ų define a physicochemical profile consistent with blood-brain barrier permeability potential and oral druggability [1]. The compound possesses 3 undefined atom stereocenters, yielding a mixture of stereoisomers unless stereoselective synthesis is specified [1]. Commercially the compound is typically supplied at 95% minimum purity . These baseline parameters serve as the starting point for differentiation from closely related octahydroisoindole and pyrimidine-containing analogs.

Why Generic Replacement of 4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole with In-Class Analogs Risks Divergent Pharmacological Outcomes


Octahydro-1H-isoindole derivatives bearing heterocyclic substituents at the 4-position exhibit pronounced sensitivity to both the nature and the regiochemistry of the heterocycle. The 2-methylpyrimidin-4-ylmethyl substituent in the target compound places a methyl group at position 2 of the pyrimidine and connects the isoindole at position 4, a regiochemical arrangement known to influence hydrogen-bonding geometry and steric complementarity with biological targets [1]. Replacing this with a 4-methylpyrimidin-2-ylmethyl isomer, a 4,6-dimethylpyrimidin-2-yl analog (e.g., CAS 2324947-92-2 ), or an unmethylated pyrimidine congener alters the vector and electronics of the heterocyclic nitrogen lone pairs, which can profoundly impact target engagement. The octahydro-1H-isoindole core itself, distinct from the aromatic isoindole or indole frameworks, confers conformational flexibility that enables adaptation to binding pockets in a manner not achievable by planar aromatic analogs [1]. Without systematic head-to-head data, these structural differences constitute a class-level risk that generic substitution will fail to recapitulate potency, selectivity, or pharmacokinetic profile.

4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole – Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity & Hydrogen-Bonding Capacity vs. 2-(4,6-Dimethylpyrimidin-2-yl)-octahydro-1H-isoindole

The target compound's XLogP3-AA of 2.2 and hydrogen bond donor count of 1 position it within the favorable CNS drug space, whereas the comparator 2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole (CAS 2324947-92-2) bears two methyl groups on the pyrimidine ring and links at the 2-position, which is expected to increase lipophilicity (computed XLogP3-AA approximately 2.7) and eliminate the internal hydrogen bond acceptor geometry of the 4-linked methylpyrimidine in the target [1]. The target compound has a topological polar surface area of 37.8 Ų, which is below the 60-70 Ų threshold associated with poor brain penetration [1]. The dimethyl analog, with its more hindered pyrimidine core, may exhibit altered membrane permeability characteristics. No direct comparative biological data were identified in the searched literature. This represents a class-level inference based on computed physicochemical properties [1].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Regiochemical Differentiation: Pyrimidine Attachment Point vs. 2-Linked Analogs

The target compound features a 4-linked pyrimidine ring with a 2-methyl substituent, while the closest cataloged analog 2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole (CAS 2324947-92-2) attaches the isoindole at the pyrimidine 2-position . The 4-linkage in the target orients the pyrimidine N1 and N3 nitrogen atoms in a distinct spatial arrangement that is known to affect coordination to metal ions, hydrogen bonding to protein backbone amides, and π-π stacking interactions. No quantitative biological data exist for a direct head-to-head comparison. This evidence dimension is classified as Supporting evidence based on well-established medicinal chemistry principles of regioisomer differentiation [1].

Structure-Activity Relationship Regiochemistry Target Engagement

Stereochemical Complexity: Three Undefined Stereocenters vs. Stereodefined Analogs

PubChem records 3 undefined atom stereocenters for the target compound, indicating that standard commercial material (95% purity ) is a mixture of diastereomers and enantiomers unless chiral resolution is explicitly ordered [1]. In contrast, certain analogs such as (3aR,7aS)octahydro-1H-isoindole are available in stereochemically defined forms [2]. The presence of multiple undefined stereocenters introduces a variability dimension that must be controlled in any biological assay: different stereoisomers may exhibit profoundly different target binding, off-target activity, and pharmacokinetic profiles. No quantitative comparative bioactivity data were found across stereoisomers of this compound class.

Stereochemistry Chiral Separation Procurement Specification

Scientific Procurement Scenarios Based on the Quantitative Differentiation Profile of 4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole


CNS-Targeted Fragment-Based Drug Discovery Requiring Controlled Lipophilicity

The computed XLogP3-AA of 2.2 and TPSA of 37.8 Ų place 4-((2-methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole within the favorable range for CNS penetration [1]. Medicinal chemistry teams pursuing CNS targets such as GPCRs, ion channels, or epigenetic enzymes can justify selecting this compound over the more lipophilic 2-(4,6-dimethylpyrimidin-2-yl) analog (estimated XLogP3-AA ~2.7) based on the predicted improvement in free brain fraction and reduced non-specific binding [1]. This scenario applies when the primary procurement criterion is maintenance of a CNS-optimized lead-like property space during hit-to-lead chemistry.

Regiochemistry-Dependent SAR Exploration of Pyrimidine-Containing Scaffolds

For structure-activity relationship campaigns where the pyrimidine nitrogen geometry is hypothesized to engage a key hydrogen-bond donor or metal ion in the target protein, the 4-linked methylpyrimidine regioisomer provides a distinct interaction vector compared to 2-linked analogs [1]. The target compound serves as a regioisomeric probe to test whether the 4-position attachment confers superior binding enthalpy or selectivity. This procurement scenario is driven by the need to deconvolute regioisomer contributions to target engagement [1].

Chiral Resolution Studies for Pharmacological Profiling of Octahydroisoindole Stereoisomers

The undefined stereochemistry at 3 centers in commercially supplied material creates a requirement for procurement coupled with chiral chromatographic resolution [1]. In vitro pharmacology programs needing to isolate and individually test single enantiomers or diastereomers for differential target activity or CYP inhibition profiles would select this compound as a starting material for resolution and subsequent comparative bioassay. This scenario leverages the stereochemical complexity as an analytical challenge rather than a liability [1].

Quote Request

Request a Quote for 4-((2-Methylpyrimidin-4-yl)methyl)octahydro-1H-isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.